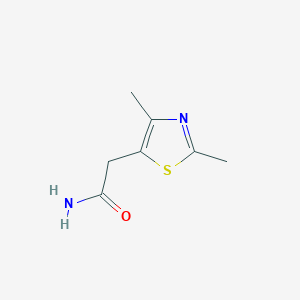
N-phenylethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenylethanesulfonamide (N-PEA) is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a sulfonamide derivative and has been found to have a wide range of applications in various fields of research.
Wirkmechanismus
N-phenylethanesulfonamide inhibits the activity of carbonic anhydrase enzymes by binding to the active site of the enzyme. This binding prevents the enzyme from converting carbon dioxide to bicarbonate ions, which are essential for maintaining the pH of tissues and organs.
Biochemical and Physiological Effects:
N-phenylethanesulfonamide has been found to have various biochemical and physiological effects. It has been shown to reduce intraocular pressure in the eye, which makes it a potential treatment for glaucoma. It has also been found to have anticonvulsant effects, which make it a potential treatment for epilepsy. Additionally, N-phenylethanesulfonamide has been found to have anticancer properties, making it a potential treatment for various types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N-phenylethanesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its purity can be easily determined through recrystallization. It has also been found to be stable under various conditions, making it suitable for long-term storage. However, one limitation of N-phenylethanesulfonamide is that it can be toxic in high doses, which requires careful handling in lab experiments.
Zukünftige Richtungen
There are several future directions for research on N-phenylethanesulfonamide. One potential area of research is the development of N-phenylethanesulfonamide derivatives that have improved pharmacological properties. Another potential area of research is the investigation of the role of N-phenylethanesulfonamide in various diseases, such as cancer and epilepsy. Additionally, the development of new methods for synthesizing N-phenylethanesulfonamide could lead to improved yields and purity.
Conclusion:
N-phenylethanesulfonamide is a sulfonamide derivative that has been extensively used in scientific research for its ability to inhibit carbonic anhydrase enzymes. Its unique properties have made it a potential treatment for various diseases such as glaucoma, epilepsy, and cancer. However, careful handling is required due to its toxicity in high doses. Future research on N-phenylethanesulfonamide could lead to the development of new treatments for various diseases and improved methods for synthesizing this compound.
Synthesemethoden
The synthesis of N-phenylethanesulfonamide involves the reaction of aniline with ethanesulfonyl chloride. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-phenylethanesulfonamide has been extensively used in scientific research for its ability to inhibit carbonic anhydrase enzymes. Carbonic anhydrase enzymes play a crucial role in regulating the pH of various tissues and organs in the body. Inhibition of these enzymes has been found to have therapeutic potential in various diseases such as glaucoma, epilepsy, and cancer.
Eigenschaften
CAS-Nummer |
2225-19-6 |
|---|---|
Produktname |
N-phenylethanesulfonamide |
Molekularformel |
C8H11NO2S |
Molekulargewicht |
185.25 g/mol |
IUPAC-Name |
N-phenylethanesulfonamide |
InChI |
InChI=1S/C8H11NO2S/c1-2-12(10,11)9-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 |
InChI-Schlüssel |
IQVSWLPEOQMCQD-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)NC1=CC=CC=C1 |
Kanonische SMILES |
CCS(=O)(=O)NC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



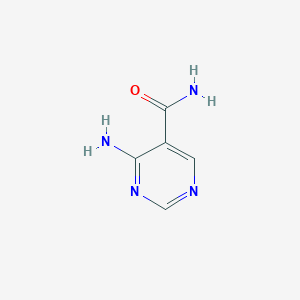

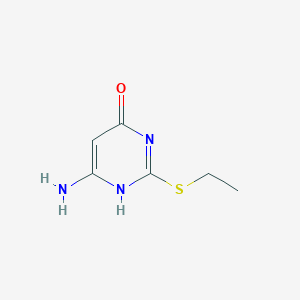

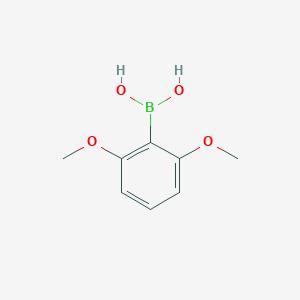

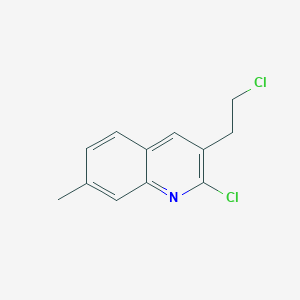



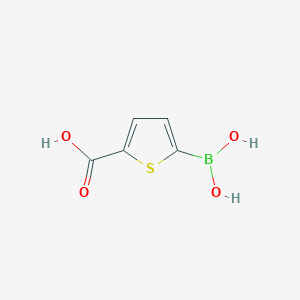
![1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic acid](/img/structure/B188265.png)
